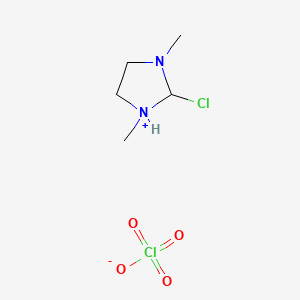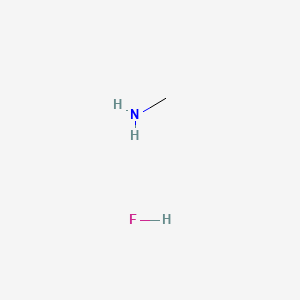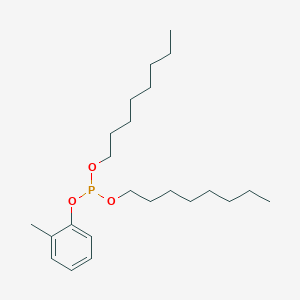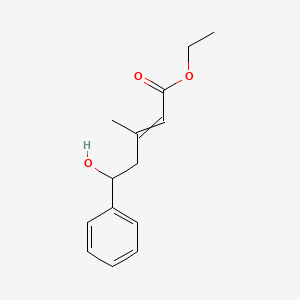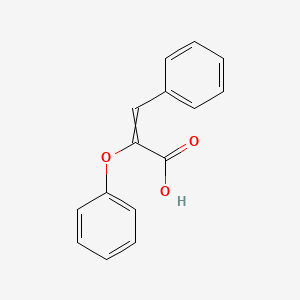
2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)-, also known as (Z)-3-Phenyl-2-propenoic acid, is an organic compound with the molecular formula C9H8O2. It is a derivative of cinnamic acid and is characterized by the presence of a phenyl group and a phenoxy group attached to the propenoic acid backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- can be achieved through several methods. One common approach involves the condensation of benzaldehyde with phenoxyacetic acid in the presence of a base, followed by the isomerization of the resulting (E)-isomer to the (Z)-isomer using a suitable catalyst . The reaction conditions typically involve temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors. The use of catalysts such as palladium or platinum can enhance the efficiency of the isomerization process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired (Z)-isomer in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Formation of benzoic acid or benzophenone derivatives.
Reduction: Formation of phenylpropanol or phenylpropane derivatives.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
trans-Cinnamic acid: Similar structure but with a different geometric isomerism.
Phenylacrylic acid: Lacks the phenoxy group.
Phenylpropanoic acid: Contains a saturated propanoic acid backbone.
Uniqueness
2-Propenoic acid, 2-phenoxy-3-phenyl-, (Z)- is unique due to the presence of both phenyl and phenoxy groups, which confer distinct chemical and biological properties. Its (Z)-isomerism also contributes to its specific reactivity and interactions with molecular targets .
Properties
CAS No. |
58954-64-6 |
|---|---|
Molecular Formula |
C15H12O3 |
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-phenoxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C15H12O3/c16-15(17)14(11-12-7-3-1-4-8-12)18-13-9-5-2-6-10-13/h1-11H,(H,16,17) |
InChI Key |
PTOUKUHRSZKAQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]-1H-pyrrole](/img/structure/B14626821.png)
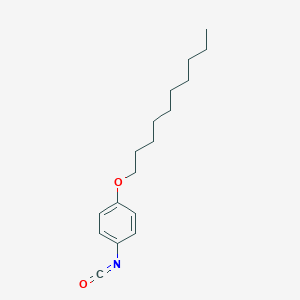
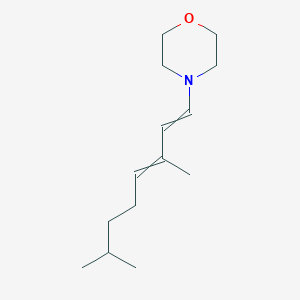
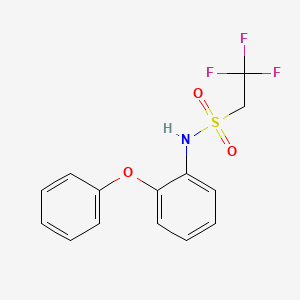
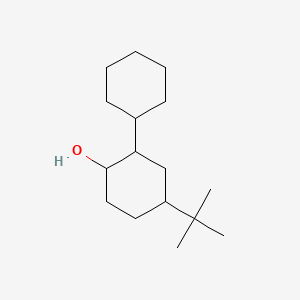

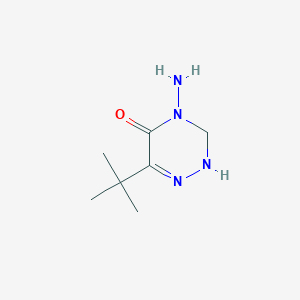
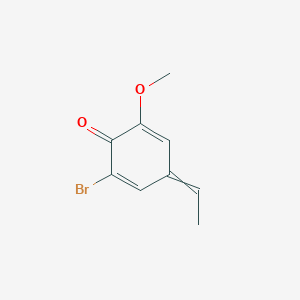
![1,3-Bis[dodecyl(methyl)amino]propan-2-ol](/img/structure/B14626876.png)
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
